Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo[8]annulen-6-yl)acetate
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Overview
Description
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is a complex organic compound with a unique structure that includes a hexahydrobenzoannulene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate typically involves multiple steps. One common method includes the reaction of a suitable precursor with methyl chloroformate under controlled conditions. The reaction may require the use of a base such as sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2-(5-oxo-5,6,7,8-tetrahydrobenzo8annulen-6-yl)acetate : A related compound with a slightly different ring structure.
Methyl 2-oxo-2-phenylacetate: Similar in structure but with a phenyl group instead of the hexahydrobenzoannulene ring.
Uniqueness
Methyl 2-oxo-2-(5-oxo-5,6,7,8,9,10-hexahydrobenzo8annulen-6-yl)acetate is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 2-oxo-2-(5-oxo-7,8,9,10-tetrahydro-6H-benzo[8]annulen-6-yl)acetate |
InChI |
InChI=1S/C15H16O4/c1-19-15(18)14(17)12-9-5-3-7-10-6-2-4-8-11(10)13(12)16/h2,4,6,8,12H,3,5,7,9H2,1H3 |
InChI Key |
FODIETYZKPTQFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CCCCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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